Lobelanine

Alkaloid Biosynthesis Natural Product Chemistry Synthetic Biology

Lobelanine is the essential diketone precursor in Lobeline biosynthesis, structurally and functionally distinct from Lobeline and Lobelanidine. Unlike Lobeline, it lacks a secondary hydroxyl group, fundamentally altering hydrogen-bonding capacity, solubility, and nAChR target affinity. Critically, Lobelanine is non-emetic at doses where Lobeline is active, serving as an ideal control for behavioral studies. It is a privileged starting material for SAR exploration via RCDAM methodology and provides a robust chromatographic reference standard (Rf 0.84). Select Lobelanine when precise oxidation-state control and clean experimental interpretation are required.

Molecular Formula C22H25NO2
Molecular Weight 335.4 g/mol
CAS No. 579-21-5
Cat. No. B1196011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobelanine
CAS579-21-5
Molecular FormulaC22H25NO2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3
InChIInChI=1S/C22H25NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3/t19-,20+
InChIKeyIDEMKXUAULKYJV-BGYRXZFFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lobelanine (CAS 579-21-5): A Piperidine Alkaloid Biosynthetic Precursor and Scaffold for Neuropharmacological Research


Lobelanine (8,10-Diphenyllobelidione; CAS 579-21-5) is a naturally occurring piperidine alkaloid isolated from *Lobelia inflata* L. (Campanulaceae) and is the second most abundant alkaloid in this species [1]. It serves as the key chemical precursor in the biosynthesis of the primary pharmacologically active alkaloid, Lobeline . Lobelanine is structurally characterized by its piperidine core bearing two phenyl-ethanone (acetophenone) substituents, lacking the hydroxyl groups present in Lobeline and Lobelanidine .

Why Lobelanine Cannot Be Directly Substituted with Lobeline or Lobelanidine in Research Applications


Generic substitution within the Lobelia alkaloid class is scientifically invalid due to profound structural and functional divergence. Lobelanine (diketone), Lobeline (secondary alcohol/ketone), and Lobelanidine (diol) represent distinct oxidation states with markedly different physicochemical properties and biological activities [1]. For instance, Lobelanine's lack of hydroxyl groups fundamentally alters its hydrogen-bonding capacity, solubility profile, and, critically, its affinity for key neuropharmacological targets compared to Lobeline [2]. Furthermore, historical pharmacological studies demonstrate that these structural differences translate into significant variations in physiological effects, such as emetic activity, where Lobelanine and Lobelanidine were found to be non-emetic at doses where Lobeline is active [3].

Quantitative Differentiation Guide for Lobelanine (CAS 579-21-5) Selection


Biosynthetic Precursor Role: Lobelanine as the Direct Chemical Progenitor of Lobeline

Lobelanine is the established chemical precursor for the biosynthesis of Lobeline, a fact that distinguishes it from Lobeline itself and Lobelanidine, which are downstream products. This precursor relationship is foundational for studies on alkaloid biosynthesis and metabolic engineering.

Alkaloid Biosynthesis Natural Product Chemistry Synthetic Biology

Differential Emetic Activity: Lobelanine's Lack of Emetic Effect Contrasts with Lobeline

In an early comparative in vivo study, oral administration of 10 mg/kg of Lobelanine did not induce emesis in dogs, a finding that contrasts with the known emetic properties of Lobeline, the primary alkaloid of *Lobelia inflata*. This suggests a significantly different safety and tolerability profile for Lobelanine. [1]

In Vivo Toxicology Adverse Effect Profiling Gastrointestinal Pharmacology

Structural Impact on Receptor Affinity: Ketone vs. Hydroxyl Functionality Determines nAChR Binding

A systematic structure-affinity relationship (SAR) study established that the oxygen functions of Lobeline are critical for high-affinity binding to neuronal nicotinic acetylcholine receptors (nAChRs). Oxidation of the secondary alcohol in Lobeline to the ketone found in Lobelanine, or its complete removal, results in a dramatic ≥25-fold reduction in nAChR affinity. [1]

Nicotinic Acetylcholine Receptors Structure-Activity Relationship (SAR) Neuropharmacology

Synthetic Versatility: Lobelanine as a Central Scaffold for Generating Configurationally Stable Analogues

Lobelanine serves as a key intermediate for synthesizing configurationally more stable analogues. A step-economical synthesis involving a ring-closing double aza-Michael (RCDAM) reaction has been developed, enabling fine structural tuning to produce a range of novel, stable analogues not easily accessible from Lobeline or Lobelanidine. [1]

Synthetic Organic Chemistry Medicinal Chemistry Analogue Synthesis

Analytical Differentiation: Unique Oscillopolarographic and Chromatographic Signatures for Purity Assessment

A method using oscillopolarography and thin-layer chromatography (TLC) has been established to separate and identify the chemically closely-related alkaloids Lobeline, Lobelanine, and Lobelanidine. Lobelanine exhibits distinct Q-values (0.64, 0.85 cathodic; 0.25, 0.50 anodic) and an Rf value (0.84) that allow for its unambiguous identification and quantification, even in the presence of Lobeline (Rf 0.65) and Lobelanidine (Rf 0.34) or their degradation products. [1]

Analytical Chemistry Quality Control Alkaloid Profiling

Solubility Profile: Enhanced Solubility in Organic Solvents Enables Diverse Formulation Strategies

Lobelanine demonstrates high solubility in a range of organic solvents, including alcohol, acetone, benzene, and chloroform, while being only slightly soluble in water [1]. In DMSO, it achieves a solubility of 5.56 mg/mL (16.58 mM) with ultrasonic and warming assistance . This profile contrasts with the more polar Lobeline and Lobelanidine, which have additional hydroxyl groups.

Preformulation Solubility Drug Delivery

Targeted Research and Industrial Application Scenarios for Lobelanine (CAS 579-21-5)


Elucidation of Alkaloid Biosynthetic Pathways

As the direct chemical precursor to Lobeline, Lobelanine is essential for researchers mapping the biosynthetic route of Lobelia alkaloids. Its use allows for the tracking of metabolic flux from the diketone intermediate to the pharmacologically active alcohol/ketone product Lobeline, a study not possible with downstream alkaloids.

In Vivo Studies Requiring a Non-Emetic Control

In behavioral or long-term dosing studies in animal models where emesis is a confounding variable, Lobelanine serves as a superior control or comparator. Historical data demonstrate it lacks the emetic activity of Lobeline at equivalent doses (10 mg/kg p.o.), enabling cleaner interpretation of results. [1]

Medicinal Chemistry Scaffold for Selective Ligand Design

Lobelanine is a privileged starting material for synthesizing configurationally stable analogues with tuned biological activities. The established RCDAM synthetic methodology allows medicinal chemists to efficiently explore SAR around the piperidine core, generating novel ligands with potentially reduced nAChR affinity and enhanced selectivity for other targets like monoamine transporters. [2]

Analytical Method Development and Quality Control

Lobelanine's distinct oscillopolarographic and chromatographic signatures (Rf 0.84 on TLC) provide a robust reference standard for analytical chemistry applications. It is used to develop and validate methods for separating and quantifying Lobelanine in complex mixtures, ensuring purity of natural product extracts or monitoring stability of formulations containing related alkaloids. [3]

Technical Documentation Hub

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